molecular formula C8H9BrClN B8048071 (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl

Cat. No.: B8048071
M. Wt: 234.52 g/mol
InChI Key: VYWSQZUPZFAQCQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl is a chiral amine compound that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-chlorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: An organohalogen compound with similar halogen substituents.

    Bromochlorobenzene: A mixed aryl halide with bromine and chlorine on a benzene ring.

Uniqueness

(1S)-1-(4-BROMO-3-CHLOROPHENYL)ETHYLAMINE HCl is unique due to its chiral nature and the specific positioning of the halogen substituents, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1S)-1-(4-bromo-3-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWSQZUPZFAQCQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Br)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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